Sodium 2-methyl-4-nitrobenzenesulphonate
Description
Contextualization within Sulfonated Aromatic Compounds
Sulfonated aromatic compounds are a broad class of organic molecules characterized by the presence of a sulfonic acid group (-SO₃H) or its salt form (-SO₃⁻Na⁺) attached to an aromatic ring. wikipedia.org This functional group imparts a high degree of water solubility to the otherwise often-hydrophobic aromatic structures. britannica.com This class of compounds is of immense industrial importance, forming the backbone of many synthetic dyes, detergents, and pharmaceuticals. britannica.com
The introduction of a sulfonic acid group into an aromatic ring is achieved through a process called sulfonation, an electrophilic aromatic substitution reaction. rsc.org The reactivity and orientation of this substitution are heavily influenced by the other substituents already present on the aromatic ring. In the case of Sodium 2-methyl-4-nitrobenzenesulphonate, the benzene (B151609) ring is also substituted with a methyl group (-CH₃) and a nitro group (-NO₂). The interplay of the directing effects of these groups during synthesis is a key aspect of its chemistry.
Historical Development and Evolution of Research on Nitrobenzenesulphonates
The history of nitrobenzenesulphonates is intrinsically linked to the rise of the synthetic dye industry in the 19th century. chemistryviews.org Following William Henry Perkin's discovery of mauveine in 1856, chemists began to explore the vast potential of coal tar derivatives, including nitroaromatics. chemistryviews.orgblogspot.com The process of sulfonation was crucial for rendering many of these new colorful compounds soluble in water, a necessary property for dyeing textiles. britannica.com
Early research focused on the sulfonation of nitrobenzene (B124822) itself, leading to the production of various isomers of nitrobenzenesulfonic acid. google.com These compounds served as vital intermediates in the synthesis of a wide range of azo dyes. britannica.comontosight.ai The German chemist Peter Griess's work on the reaction of nitrous acid with arylamines in 1858 was a pivotal moment, opening the door to the vast family of azo dyes, many of which incorporated sulfonated nitroaromatic precursors. britannica.com
Over time, research expanded to include substituted nitroaromatics, such as the nitrotoluenes, to create a broader palette of colors with varying properties. The sulfonation of nitrotoluenes yields various isomers, including the precursor to this compound. The development of analytical techniques in the 20th century allowed for a more detailed study of the kinetics and mechanisms of these sulfonation reactions. rsc.orgrsc.org
Significance of this compound in Modern Chemical Science
In contemporary chemical science, this compound and its derivatives are primarily recognized for their role as intermediates in organic synthesis. The presence of three distinct functional groups on the aromatic ring provides multiple sites for further chemical modification, making it a versatile building block.
The primary application of this compound lies in the synthesis of more complex molecules, particularly dyes and pigments. ontosight.aiontosight.ai The nitro group can be readily reduced to an amino group (-NH₂), which is a key functional group for the formation of azo dyes. ontosight.ai The sulphonate group ensures water solubility, while the methyl group can influence the final color and properties of the dye.
Beyond the realm of dyes, substituted nitrobenzenesulphonates find use in the pharmaceutical and agrochemical industries. ontosight.ai They can serve as starting materials for the synthesis of various biologically active compounds. sncl.com
Below is a table summarizing the key properties of this compound:
| Property | Value |
| Chemical Name | This compound |
| CAS Number | 63525-22-4 |
| Molecular Formula | C₇H₇NNaO₅S |
| Molecular Weight | 240.19 g/mol |
Data sourced from multiple chemical suppliers and databases.
Overview of Key Research Areas and Challenges
Current research involving this compound and related compounds is focused on several key areas. A primary challenge in the synthesis of this specific isomer is achieving high selectivity. The sulfonation of 3-nitrotoluene (B166867) can potentially yield different isomers, and controlling the reaction conditions to favor the desired 2-methyl-4-nitro product is a significant area of investigation.
Another research focus is the development of more environmentally friendly and efficient synthetic methods. Traditional sulfonation processes often use harsh reagents like oleum (B3057394), which can lead to the formation of byproducts and waste streams that are difficult to manage. prepchem.comgoogle.com Modern research aims to develop catalytic systems and alternative sulfonating agents to improve the sustainability of the synthesis.
The kinetics and mechanism of the sulfonation of substituted nitroaromatics continue to be an area of academic interest. rsc.org A deeper understanding of the reaction pathways can lead to better control over the process and higher yields of the desired products.
The following table outlines some of the key research areas and associated challenges:
| Research Area | Key Challenges |
| Selective Synthesis | Controlling isomer distribution during sulfonation of 3-nitrotoluene. |
| Green Chemistry | Developing environmentally benign sulfonating agents and catalytic systems. |
| Reaction Kinetics and Mechanism | Elucidating the precise reaction pathways to optimize process control. |
| Byproduct Formation | Minimizing the formation of sulfones and other unwanted side products. |
Structure
2D Structure
3D Structure of Parent
Properties
CAS No. |
63525-22-4 |
|---|---|
Molecular Formula |
C7H6NNaO5S |
Molecular Weight |
239.18 g/mol |
IUPAC Name |
sodium;2-methyl-4-nitrobenzenesulfonate |
InChI |
InChI=1S/C7H7NO5S.Na/c1-5-4-6(8(9)10)2-3-7(5)14(11,12)13;/h2-4H,1H3,(H,11,12,13);/q;+1/p-1 |
InChI Key |
CFPQAKXLVBEBCZ-UHFFFAOYSA-M |
Canonical SMILES |
CC1=C(C=CC(=C1)[N+](=O)[O-])S(=O)(=O)[O-].[Na+] |
Origin of Product |
United States |
Synthetic Methodologies and Process Engineering for Sodium 2 Methyl 4 Nitrobenzenesulphonate
Direct Sulfonation Routes to 2-methyl-4-nitrobenzenesulphonic Acid and its Sodium Salt
The most common and direct approach for synthesizing 2-methyl-4-nitrobenzenesulphonic acid involves the electrophilic aromatic substitution reaction on a methylated nitroaromatic precursor. This is followed by a neutralization step to yield the final sodium salt.
The primary feedstock for this route is 2-nitrotoluene (B74249). The sulfonation reaction introduces a sulfonic acid group (-SO₃H) onto the aromatic ring. The methyl group (-CH₃) is an ortho-, para-director, while the nitro group (-NO₂) is a meta-director. In 2-nitrotoluene, the C4 position (para to the methyl group and meta to the nitro group) is sterically accessible and electronically activated by the methyl group, making it the primary site for electrophilic attack by the sulfonating agent.
The reaction is typically carried out using a strong sulfonating agent, such as oleum (B3057394) (a solution of sulfur trioxide in sulfuric acid) or liquid sulfur trioxide (SO₃). chemicalbook.comgoogle.com The reaction proceeds via the formation of an SO₃ electrophile (or HSO₃⁺), which attacks the electron-rich benzene (B151609) ring of 2-nitrotoluene. libretexts.org A common industrial method involves heating 2-nitrotoluene with 25% oleum. chemicalbook.com The resulting 2-methyl-4-nitrobenzenesulphonic acid is then converted to its sodium salt. This is achieved by quenching the reaction mixture and performing a neutralization, for instance through liming, to obtain a neutral solution of the sodium salt. chemicalbook.com
Process parameters are critical for maximizing the yield of the desired isomer and minimizing the formation of by-products, such as sulfones or other isomeric sulfonic acids. Key variables include reaction temperature, concentration of the sulfonating agent, molar ratio of reactants, and reaction time.
Research into the sulfonation of the isomeric p-nitrotoluene provides valuable insights into process optimization that are applicable to 2-nitrotoluene. The nitro group strongly deactivates the ring, necessitating relatively harsh reaction conditions. google.com Temperatures in the range of 75-150°C are often required to achieve a reasonable reaction rate. google.comgoogle.com Continuous processes using oleum with a high SO₃ content (50-85%) have been developed to maintain high conversion rates (≥90%) and ensure a consistent product quality. google.comgoogle.com By carefully controlling the addition of reactants and the reaction temperature, yields can exceed 99%. google.comprepchem.com
The following interactive table summarizes typical reaction conditions and outcomes for the sulfonation of nitrotoluene isomers, illustrating the parameters that are manipulated to optimize the synthesis.
| Precursor | Sulfonating Agent | Temperature (°C) | Time (h) | Molar Ratio (SO₃:Substrate) | Conversion/Yield | Reference |
| 2-Nitrotoluene | 25% Oleum | 80 | 3 | Not Specified | Not Specified | chemicalbook.com |
| 4-Nitrotoluene (B166481) | 82.7% Oleum | 105-115 | 5.8 (continuous) | 1.15:1 | 99.7% Conversion, 99.15% Yield | prepchem.com |
| 4-Nitrotoluene | Gaseous SO₃ | 75-150 | ~2 | 0.95-1.3:1 | 99-100% Conversion, 99.3-100% Yield | google.com |
| 4-Nitrotoluene | 20-25% Oleum | Not Specified | Not Specified | Not Specified | High Yield (95-96%) | google.com |
After the sulfonation is complete, the reaction mass is typically diluted with water. The concentration of sulfuric acid in the aqueous solution is a critical factor for product isolation; studies have shown that the solubility of nitrotoluenesulfonic acids is lowest at specific sulfuric acid concentrations (e.g., 60-75%), which facilitates precipitation and separation of the product. google.comresearchgate.net
Derivatization Pathways for Sodium 2-methyl-4-nitrobenzenesulphonate Synthesis
Alternative synthetic routes involve the chemical transformation of other substituted benzenesulphonic acids. These pathways can offer advantages in terms of starting material availability or regiochemical control.
One plausible derivatization pathway is the nitration of 2-methylbenzenesulphonic acid (or its sodium salt, Sodium 2-methylbenzenesulphonate). In this scenario, the starting material already possesses the methyl and sulphonate groups in the desired 1,2-positions. The subsequent nitration step would be directed by these existing functional groups. The sulfonic acid group is a meta-director, while the methyl group is an ortho-, para-director. Both groups would direct the incoming nitro group to the C4 position, leading to the desired product with high regioselectivity.
This approach is analogous to the synthesis of other nitrobenzenesulfonic acids. For instance, m-nitrobenzenesulfonic acid can be produced by first sulfonating benzene to form benzenesulfonic acid, followed by nitration with nitric acid. Similarly, the synthesis of 2-amino-5-chloro-4-methylbenzenesulfonic acid involves a step where sodium 2-chlorotoluene-4-sulfonate is nitrated. researchgate.net This demonstrates the viability of nitrating a pre-existing toluenesulfonate.
Functional group interconversion provides another strategic approach. A potential, albeit more complex, route could start from 2-methyl-4-aminobenzenesulphonic acid (o-toluidine-4-sulfonic acid), which is a readily available intermediate. chemicalbook.com This pathway would involve the conversion of the amino group (-NH₂) into a nitro group (-NO₂).
This transformation can be achieved through a two-step diazotization-nitration sequence, a variant of the Sandmeyer reaction.
Diazotization: The amino group of 2-methyl-4-aminobenzenesulphonic acid is treated with a source of nitrous acid (typically generated in situ from sodium nitrite (B80452) and a strong mineral acid) at low temperatures to form a diazonium salt.
Nitration: The resulting diazonium salt is then treated with a nitrite source, such as sodium nitrite, often in the presence of a copper catalyst, to replace the diazonium group (-N₂⁺) with a nitro group.
While direct conversion of an amino group to a nitro group on an aromatic ring is a well-established transformation, its application to this specific substrate would require careful optimization to ensure high yields and prevent side reactions.
Green Chemistry Principles in this compound Production
Traditional sulfonation processes using oleum generate significant quantities of waste sulfuric acid, posing economic and environmental challenges. google.comgoogle.com Modern process engineering aims to address these issues by applying green chemistry principles, focusing on waste reduction, energy efficiency, and enhanced safety.
A significant advancement is the use of microreactor technology for sulfonation. rscspecialitychemicals.org.uk Sulfonation reactions are typically fast and highly exothermic, which can lead to safety risks and by-product formation in conventional batch reactors. dicp.ac.cn Microreactors offer superior heat and mass transfer, allowing for precise temperature control and significantly reducing reaction times. rsc.org Studies on the sulfonation of p-nitrotoluene with SO₃ in a microreactor have demonstrated the feasibility of this technology for producing nitrotoluenesulfonic acids. rscspecialitychemicals.org.uk This continuous-flow process improves safety, minimizes waste by allowing for near-stoichiometric use of reagents, and reduces energy consumption. dicp.ac.cnresearchgate.net
Solvent Selection and Reduction of Waste Streams
The selection of a suitable reaction medium is a critical factor in the sulfonation of p-nitrotoluene, directly influencing reaction kinetics, product purity, and the generation of waste streams. Traditionally, the reaction has been carried out using an excess of the sulfonating agent, such as oleum (fuming sulfuric acid), which also acts as the solvent. google.comgoogle.com However, this approach leads to the generation of large quantities of spent sulfuric acid, posing significant environmental and economic challenges related to its treatment and disposal. google.comdatahorizzonresearch.com
Modern approaches have explored solvent-free conditions, where the reaction is conducted in molten p-nitrotoluene. google.comgoogle.com This method minimizes the use of extraneous solvents, thereby reducing the volume of waste generated. Another strategy involves the use of inert organic solvents to serve as diluents and solubilizers. Solvents such as tetrachloroethylene (B127269) and dichloroethane have been proposed to maintain the liquidity of the reaction mass, especially when using gaseous sulfur trioxide (SO₃) as the sulfonating agent. google.com The choice of solvent impacts not only the reaction environment but also the downstream processing steps, including product isolation and solvent recovery.
A significant advancement in reducing waste streams is the optimization of the sulfonation process to minimize the amount of spent acid. One patented method involves the circulation of the sulfuric acid mother liquor from a previous batch to the next, which significantly reduces the discharge of waste sulfuric acid. google.com Furthermore, the solubility of the product, 4-nitrotoluene-2-sulfonic acid, and its sodium salt in sulfuric acid-water mixtures has been studied to optimize the crystallization and separation process. researchgate.net By carefully controlling the concentration of sulfuric acid in the final reaction mixture, it is possible to maximize the precipitation of the desired product, thereby facilitating its separation and reducing losses in the acidic filtrate. researchgate.net
Strategies for waste minimization in broader sulfonation processes, which can be adapted for the production of this compound, include the recycling of exhaust gases and the treatment of wastewater. researchgate.net For instance, recovering and reusing unreacted sulfonating agents and implementing efficient neutralization and filtration steps are crucial for a more sustainable industrial process.
Table 1: Comparison of Solvent Systems for p-Nitrotoluene Sulfonation
| Solvent System | Advantages | Disadvantages | Impact on Waste Stream |
| Excess Oleum | Readily available, acts as both reactant and solvent. | Generates large volumes of spent sulfuric acid. google.comgoogle.com | High volume of acidic wastewater requiring significant treatment. google.com |
| Molten p-Nitrotoluene (Solvent-free) | Eliminates the need for an external solvent, reducing waste volume. google.comgoogle.com | Requires precise temperature control to maintain the molten state and prevent degradation. | Lower volume of liquid waste, but potential for solid waste if side reactions occur. |
| Inert Organic Solvents (e.g., Dichloroethane) | Allows for better temperature control and fluidity of the reaction mixture. google.com | Requires solvent recovery and purification steps, potential for solvent loss and emissions. | Introduces a separate organic waste stream that needs to be managed. |
Catalytic Approaches in Synthesis
While the traditional sulfonation of p-nitrotoluene with oleum or sulfur trioxide is a non-catalytic process, research into catalytic systems for aromatic sulfonation offers potential for improved efficiency and selectivity, and milder reaction conditions. The development of effective catalysts could lead to lower energy consumption and reduced formation of by-products.
For general aromatic sulfonation, various catalytic systems have been explored. These include Brønsted acids and heterogeneous solid acid catalysts. Silica-supported catalysts, such as silica-supported perchloric acid (SiO₂/HClO₄) and potassium hydrogen sulfate (B86663) (SiO₂/KHSO₄), have been shown to be effective for the sulfonation of aromatic compounds using sodium bisulfite as the sulfonating agent. researchgate.netajgreenchem.com These catalysts offer the advantages of being reusable and promoting reactions under solvent-free conditions, which aligns with the principles of green chemistry. ajgreenchem.com
Heterogeneous sulphonic acid catalysts, for instance, those supported on carbonaceous materials like Starbon®, have also demonstrated high conversion yields in various acid-catalyzed reactions, including those in aqueous media. starbons.com The application of such heterogeneous catalysts to the specific sulfonation of p-nitrotoluene could potentially streamline the process by simplifying catalyst separation and reducing corrosive waste streams.
While direct catalytic methods for the specific sulfonation of p-nitrotoluene to the 2-sulfonic acid isomer are not extensively documented in publicly available literature, the principles from broader aromatic sulfonation research suggest a promising avenue for future process development. The use of solid acid catalysts could mitigate the issues associated with corrosive and difficult-to-handle liquid acids, leading to a more environmentally benign and economically viable synthesis route.
Table 2: Potential Catalytic Systems for Aromatic Sulfonation
| Catalyst Type | Example | Potential Advantages |
| Homogeneous Brønsted Acids | Sulfuric Acid | Well-understood reactivity, readily available. |
| Heterogeneous Solid Acids | Silica-supported HClO₄/KHSO₄ researchgate.netajgreenchem.com | Reusable, can be used in solvent-free conditions, reduced corrosion. ajgreenchem.com |
| Carbon-supported Sulfonic Acids | Starbon®-SO₃H starbons.com | High conversion yields, effective in aqueous media. starbons.com |
Scale-Up Considerations and Industrial Synthesis Applications
The transition from laboratory-scale synthesis to large-scale industrial production of this compound presents several engineering challenges. The sulfonation of p-nitrotoluene is a highly exothermic reaction, making efficient heat removal a primary concern during scale-up to prevent thermal runaways and the formation of undesirable by-products. google.com
Continuous processing offers significant advantages over batch processing for large-scale production. Continuous stirred-tank reactors (CSTRs) in a cascade arrangement or dynamic tubular reactors have been proposed to improve control over reaction parameters and enhance safety. google.comprepchem.comgoogleapis.com A continuous process allows for better management of heat transfer, as the surface-area-to-volume ratio is more favorable than in large batch reactors. It also enables more consistent product quality and higher throughput. googleapis.com One patented continuous process utilizes a cascade of agitated vessels, where 4-nitrotoluene and oleum are continuously fed, maintaining a high conversion rate throughout the reaction. googleapis.com Another approach employs a dynamic tubular reactor, which can reduce reaction time and minimize the formation of by-products. google.com
Mass transfer limitations can also become significant at an industrial scale, particularly in liquid-liquid or gas-liquid reaction systems. Vigorous agitation and proper reactor design are crucial to ensure efficient mixing of the reactants. The use of a rotor-stator spinning disc reactor has been studied for the sulfonation of other alkylbenzenes to intensify mixing and improve selectivity. utwente.nl
Downstream processing, including the neutralization of the sulfonic acid, crystallization of the sodium salt, filtration, and drying, must also be optimized for large-scale operation. The solubility characteristics of the product in the reaction and crystallization media are critical for achieving high recovery and purity. researchgate.net
The primary industrial application of this compound is as a crucial intermediate in the synthesis of 4,4'-dinitrostilbene-2,2'-disulfonic acid, which is a key building block for a wide range of fluorescent whitening agents used in the textile, paper, and detergent industries. chemicalbook.com Beyond this major application, related nitrobenzenesulfonate compounds find use as oxidizing agents in electroplating, as assistants in dyeing and printing processes, and in the synthesis of various other organic chemicals. mallakchemicals.com The market for para-nitrotoluene ortho-sulphonic acid and its salts is driven by the demand from these end-use industries, with a growing emphasis on cleaner and more sustainable production methods to meet increasingly stringent environmental regulations. datahorizzonresearch.com
Chemical Reactivity and Mechanistic Studies of Sodium 2 Methyl 4 Nitrobenzenesulphonate
Reactivity of the Sulphonate Moiety in Chemical Transformations
The sulphonate group (-SO3Na) is a versatile functional group that can undergo its own set of chemical transformations and influence the reactivity of the aromatic ring.
The carbon-sulfur bond in aryl sulphonic acids can be cleaved under certain conditions, a reaction known as desulfonation. wikipedia.org This is the reverse of electrophilic aromatic sulfonation and is typically achieved by heating the sulphonic acid in the presence of a dilute strong acid. masterorganicchemistry.comwikipedia.org For Sodium 2-methyl-4-nitrobenzenesulphonate, this would result in the formation of 3-nitrotoluene (B166867).
The sulphonate group can also be converted into other functional groups. A common derivatization is the conversion to a sulphonyl chloride (-SO2Cl) by treatment with reagents like phosphorus pentachloride (PCl5) or thionyl chloride (SOCl2). The resulting sulphonyl chloride is a valuable intermediate that can react with various nucleophiles to form sulphonamides and sulphonate esters.
Table 3: Common Derivatization Reactions of the Sulphonate Group
| Reaction | Reagents | Product |
|---|---|---|
| Sulphonyl Chloride Formation | PCl5 or SOCl2 | 2-methyl-4-nitrobenzenesulphonyl chloride |
| Sulphonamide Formation | R2NH (from sulphonyl chloride) | N,N-dialkyl-2-methyl-4-nitrobenzenesulphonamide |
| Sulphonate Ester Formation | ROH (from sulphonyl chloride) | Alkyl 2-methyl-4-nitrobenzenesulphonate |
In electrophilic aromatic substitution reactions, the sulphonate group is a deactivating and meta-directing group. docbrown.info Its strong electron-withdrawing nature reduces the electron density of the benzene (B151609) ring, making it less susceptible to attack by electrophiles. Any electrophilic substitution that does occur will be directed to the positions meta to the sulphonate group. In this compound, the positions meta to the sulphonate are the 3- and 5-positions. The directing effects of the methyl (ortho, para-directing) and nitro (meta-directing) groups would also need to be considered in determining the outcome of such a reaction.
Reduction Chemistry of the Nitro Group and Subsequent Transformations
The nitro group is readily reduced to an amino group, opening up a wide array of synthetic possibilities. The reduction of this compound would yield sodium 4-amino-2-methylbenzenesulphonate.
A variety of reducing agents can be employed for the reduction of aromatic nitro compounds. The choice of reagent can sometimes allow for the selective reduction of the nitro group in the presence of other functional groups.
Table 4: Common Reagents for the Reduction of Aromatic Nitro Groups
| Reagent | Conditions |
|---|---|
| H2/Pd, Pt, or Ni | Catalytic hydrogenation |
| Fe, Sn, or Zn in acid (e.g., HCl) | Metal-acid reduction |
| Sodium Hydrosulfite (Na2S2O4) | Aqueous solution |
| Tin(II) Chloride (SnCl2) | Acidic solution |
The resulting product, 4-amino-2-methylbenzenesulphonic acid, is a valuable synthetic intermediate. The primary aromatic amino group can undergo a range of transformations, most notably diazotization. Treatment of the amino group with nitrous acid (generated in situ from sodium nitrite (B80452) and a strong acid) at low temperatures leads to the formation of a diazonium salt. organic-chemistry.orgnumberanalytics.com
This diazonium salt is a versatile intermediate that can be converted into a wide variety of functional groups through reactions such as the Sandmeyer reaction (using copper(I) salts) and the Schiemann reaction (for the introduction of fluorine). masterorganicchemistry.com It can also be used as an electrophile in azo coupling reactions with electron-rich aromatic compounds to form azo dyes. numberanalytics.comunb.ca
Table 5: Subsequent Transformations of the Amino Group via Diazotization
| Reaction | Reagents | Product Functional Group |
|---|---|---|
| Sandmeyer Reaction | CuCl / HCl | -Cl |
| CuBr / HBr | -Br | |
| CuCN / KCN | -CN | |
| Schiemann Reaction | HBF4, then heat | -F |
| Iodination | KI | -I |
| Hydroxylation | H2O, heat | -OH |
| Azo Coupling | Electron-rich aromatic compound (e.g., phenol, aniline) | -N=N-Ar |
Selective Reduction to Amino and Other Nitrogen-Containing Derivatives
The selective reduction of the nitro group in this compound is a pivotal reaction, yielding the corresponding aromatic amine, sodium 4-amino-2-methylbenzenesulphonate. This transformation is fundamental for the synthesis of various industrial chemicals, particularly azo dyes. A variety of established methods for the reduction of aromatic nitro compounds can be effectively applied. wikipedia.org
Catalytic hydrogenation is a widely used method, often favored for its clean reaction profile and high yields. commonorganicchemistry.com This process typically involves treating the substrate with hydrogen gas in the presence of a metal catalyst. Palladium on carbon (Pd/C) is a common choice, but other catalysts like Raney nickel or platinum(IV) oxide are also effective. wikipedia.orgcommonorganicchemistry.com The reaction is usually carried out in a solvent such as water or ethanol (B145695) under controlled temperature and pressure.
Another common approach is the use of metals in an acidic medium, a classic method known as the Béchamp reduction. wikipedia.org Typically, iron filings are used in the presence of a mineral acid like hydrochloric acid (HCl). This method is robust and cost-effective, making it suitable for large-scale industrial production. Other reducing systems such as tin(II) chloride (SnCl₂) in concentrated HCl, sodium hydrosulfite, or sodium sulfide (B99878) can also be employed, sometimes offering selectivity in molecules with multiple reducible functional groups. wikipedia.orgcommonorganicchemistry.com
While the primary and most common reduction product is the aniline (B41778) derivative (amino compound), other nitrogen-containing derivatives can be formed under specific conditions. For instance, using zinc metal in a neutral medium (e.g., aqueous ammonium (B1175870) chloride) can lead to the formation of the corresponding hydroxylamine (B1172632). wikipedia.org More vigorous reduction with excess zinc metal may yield N,N'-diarylhydrazine compounds. wikipedia.org The formation of azo compounds can occur when using certain metal hydrides like LiAlH₄, which are generally not preferred for reduction to anilines for this reason. commonorganicchemistry.com
The choice of reducing agent and reaction conditions is crucial for achieving high selectivity and yield of the desired amino derivative.
| Reducing System | Typical Conditions | Primary Product | Notes |
|---|---|---|---|
| H₂ / Pd/C | Water or Ethanol Solvent, RT-100°C, 1-50 atm H₂ | Amine | Clean, high yield; can reduce other functional groups. commonorganicchemistry.com |
| Fe / HCl | Aqueous acidic medium, Reflux | Amine | Cost-effective, widely used in industry. wikipedia.org |
| SnCl₂ / HCl | Concentrated HCl, RT | Amine | Mild conditions, good for laboratory scale. wikipedia.org |
| Sodium Hydrosulfite (Na₂S₂O₄) | Aqueous or aqueous/organic mixture | Amine | Useful for substrates sensitive to acid or hydrogenation. wikipedia.org |
| Zinc / NH₄Cl | Aqueous solution, RT | Hydroxylamine | Stops at the hydroxylamine stage. wikipedia.org |
Further Reactivity of Reduced Species
The product of the reduction, sodium 4-amino-2-methylbenzenesulphonate, is a versatile chemical intermediate. Its reactivity is dominated by the primary aromatic amino group, which can undergo a range of chemical transformations.
The most significant reaction of this amino compound is diazotization, followed by azo coupling. ontosight.aiunb.ca Diazotization involves treating the amine with nitrous acid (HNO₂), typically generated in situ from sodium nitrite (NaNO₂) and a strong mineral acid like HCl, at low temperatures (0–5 °C). byjus.comorganic-chemistry.org This process converts the amino group (-NH₂) into a highly reactive diazonium salt group (-N₂⁺). researchgate.net
The resulting diazonium salt is a potent electrophile and readily reacts with electron-rich aromatic compounds, such as phenols, naphthols, or other anilines, in a reaction known as azo coupling. researchgate.netwikipedia.org This electrophilic aromatic substitution reaction typically occurs at the para position of the coupling partner, yielding a brightly colored azo compound. wikipedia.org These azo compounds, characterized by the -N=N- linkage connecting two aromatic rings, form the largest and most important class of synthetic dyes used in the textile, leather, and printing industries. ontosight.aiwikipedia.org For example, the diazotized form of sulfanilic acid (a close analog) is coupled with various aromatic compounds to produce a wide range of indicators and dyes, such as Methyl Orange. researchgate.net
Beyond azo coupling, the amino group in sodium 4-amino-2-methylbenzenesulphonate can undergo other reactions common to anilines. These include:
Acylation: Reaction with acid chlorides or anhydrides to form amides.
Alkylation: Reaction with alkyl halides, although this can be difficult to control and may lead to mixtures of mono- and di-alkylated products.
Formation of Schiff bases: Condensation with aldehydes or ketones to form imines.
These reactions allow for the synthesis of a diverse array of more complex molecules for use in pharmaceuticals and other specialty chemical applications. ontosight.ai
Oxidative Stability and Degradation Pathways Under Controlled Conditions
This compound exhibits considerable stability under normal conditions. The nitro and sulphonate groups are electron-withdrawing and deactivate the benzene ring, making it resistant to many oxidative agents. However, under specific and controlled oxidative conditions, the molecule can be transformed or degraded.
One notable reaction involves the selective oxidation of the methyl group. Research on the isomeric compound, 4-nitrotoluene-2-sulfonic acid, has shown that it can be oxidized to 4,4′-dinitrostilbene-2,2′-disulfonic acid (DNS) in a liquid-phase reaction. researchgate.net This oxidative coupling of two molecules at the methyl group is a key step in the production of certain fluorescent whitening agents. The reaction is typically carried out in an alkaline medium, often using a catalyst, and demonstrates that the methyl group is the most susceptible site to controlled oxidation, while the nitro-aromatic core remains intact. researchgate.net
Under more forceful conditions, such as those employed in advanced oxidation processes (AOPs), complete mineralization of the compound can be achieved. nih.gov AOPs, which include methods like wet air oxidation (WAO), ozonation, and Fenton processes, generate highly reactive species such as hydroxyl radicals (•OH). nih.govarxiv.org These radicals can attack the aromatic ring, leading to its cleavage and eventual degradation into carbon dioxide, water, and inorganic sulfate (B86663) and nitrate (B79036) ions. acs.org Studies on the wet oxidation of an isomer, m-nitrobenzene sodium sulfonate, have demonstrated high efficiency in removing total organic carbon (TOC) from aqueous solutions using hydrogen peroxide and a catalyst at elevated temperatures and pressures. google.com Similarly, the oxidative degradation of p-toluenesulfonic acid with hydrogen peroxide has been shown to proceed through various aromatic and aliphatic intermediates before complete mineralization. nih.gov These studies indicate that while the compound is stable, it can be effectively degraded through powerful oxidative treatments.
Comparative Reactivity Studies with Isomeric and Analogous Compounds
The chemical reactivity of this compound is significantly influenced by the nature and position of the substituents on the benzene ring. Comparing it with its isomers and analogs reveals important structure-activity relationships.
Isomers: The primary isomer of interest is sodium 4-nitrotoluene-2-sulphonate. In this compound, the sulphonate group is ortho to the methyl group and meta to the nitro group. The synthesis of this isomer via sulfonation of p-nitrotoluene highlights the directing effects of the substituents. google.com The nitro group is a strong deactivating meta-director, while the methyl group is a weaker activating ortho-, para-director. Sulfonation occurs at the position ortho to the methyl group because it is the most activated position that is not sterically hindered. In contrast, for the target compound (2-methyl-4-nitro), the starting material would likely be toluene, which is first sulfonated (primarily at the para position) and then nitrated.
The relative positions of the groups also affect reactivity. For example, in the oxidative coupling of 4-nitrotoluene-2-sulfonic acid to the stilbene (B7821643) derivative, the reaction proceeds efficiently. researchgate.net The electronic environment of the methyl group in the 2-methyl-4-nitro isomer would be different, potentially altering the rate and yield of such an oxidation reaction.
Analogous Compounds:
Sodium p-Toluenesulphonate (without the nitro group): This compound is more susceptible to electrophilic aromatic substitution than its nitrated counterpart. The absence of the strongly deactivating nitro group means the ring is more electron-rich. The methyl group directs incoming electrophiles to the ortho position. Its oxidative degradation pathways have also been studied, providing a baseline for understanding the role of the nitro group in the stability of the target molecule. nih.govwikipedia.org
Sodium 4-Nitrobenzenesulphonate (without the methyl group): This analog lacks the electron-donating and sterically influencing methyl group. The reduction of the nitro group would proceed similarly, but the reactivity of the resulting amine (sulfanilic acid, sodium salt) in reactions like azo coupling might show subtle differences in rate due to the absence of the ortho-methyl group. researchgate.net The methyl group in the target compound provides a slight activating effect and can sterically influence reactions at the adjacent amino group after reduction.
Applications in Advanced Chemical Synthesis and Materials Science
Role as a Key Intermediate in Organic Synthesis
The strategic placement of reactive sites on the benzene (B151609) ring allows Sodium 2-methyl-4-nitrobenzenesulphonate to serve as a foundational component in the construction of more complex chemical structures. Its primary role is that of a precursor, which, through targeted chemical transformations, can be converted into a variety of derivatives.
The most significant chemical transformation of this compound is the reduction of its nitro group (-NO₂) to a primary amine (-NH₂). libretexts.orgwikipedia.org This reaction converts the molecule into Sodium 4-amino-2-methylbenzenesulphonate, a versatile aromatic amine. The reduction is typically achieved using established methods for converting aromatic nitro compounds, such as catalytic hydrogenation or treatment with metals like iron or tin in an acidic medium. libretexts.orgcsbsju.edu
Once formed, the resulting amino group is a nucleophilic site and a key functional handle for building more elaborate molecules. This amine is a direct precursor for the formation of diazonium salts, which are pivotal in aromatic chemistry. researchgate.net The presence of the water-solubilizing sulphonate group is often retained throughout these synthetic steps, imparting specific physical properties to the final products. ontosight.ai
Multi-step synthesis relies on the sequential application of reliable chemical reactions to build molecular complexity. rsc.org this compound serves as an early-stage building block in such strategies. The initial reduction of the nitro group is the entry point to a cascade of potential reactions. The resulting amine can be diazotized and subsequently used in a wide array of transformations, including the Sandmeyer reaction to introduce various substituents, or, most commonly, in azo coupling reactions. organic-chemistry.orgnptel.ac.in This positions the compound as a fundamental starting material for synthetic pathways that require a substituted, water-soluble aromatic core.
The key transformations that enable its function as a versatile building block are summarized in the table below.
| Transformation | Reagents | Resulting Functional Group | Intermediate Product |
| Nitro Group Reduction | Fe/HCl or H₂, Pd/C | Amine | Sodium 4-amino-2-methylbenzenesulphonate |
| Diazotization | NaNO₂, HCl (0-5 °C) | Diazonium Salt | 4-diazo-2-methylbenzenesulphonate |
Application in Dye and Pigment Chemistry
The most prominent application of this compound is as an intermediate in the synthesis of azo dyes. ontosight.ai Azo dyes are a major class of synthetic colorants characterized by the presence of a nitrogen-nitrogen double bond (-N=N-), which forms the basis of their chromophore. nih.gov
The synthesis of azo dyes from this compound follows a well-established two-stage process. unb.ca
Diazotization : The process begins with the reduction of the nitro group to an amine, yielding Sodium 4-amino-2-methylbenzenesulphonate. This aromatic amine is then treated with a solution of sodium nitrite (B80452) in the presence of a strong acid, such as hydrochloric acid, at low temperatures (typically 0–5 °C). organic-chemistry.org This reaction, known as diazotization, converts the primary amino group into a highly reactive diazonium salt (4-diazo-2-methylbenzenesulphonate). nptel.ac.in
Azo Coupling : The resulting diazonium salt is a weak electrophile that readily reacts with electron-rich aromatic compounds, known as coupling components. nptel.ac.in Common coupling components include phenols, naphthols, and aromatic amines. The reaction, termed azo coupling, forms the stable azo linkage (-N=N-) and generates the final dye molecule. cuhk.edu.hk
A critical feature of this precursor is the sulphonate group (-SO₃Na). This moiety is retained in the final dye structure and acts as a water-solubilizing group, which is essential for applying these dyes to textile fibers in aqueous baths. cuhk.edu.hk
The table below illustrates potential azo dyes that can be synthesized from this precursor.
| Precursor (after reduction & diazotization) | Coupling Component | Resulting Azo Dye Class | Key Property Conferred by Sulphonate Group |
| 4-diazo-2-methylbenzenesulphonate | 2-Naphthol | Monoazo Dye (Naphthol AS type) | Water Solubility |
| 4-diazo-2-methylbenzenesulphonate | N,N-Dimethylaniline | Monoazo Dye (Aminoazo type) | Water Solubility |
| 4-diazo-2-methylbenzenesulphonate | Resorcinol | Monoazo Dye (Hydroxyazo type) | Water Solubility |
The core structure of this compound serves as the foundation for the resulting dye's chromophore. A chromophore is the part of a molecule responsible for its color, arising from a system of conjugated π-electrons. In the azo dyes derived from this compound, the chromophore consists of the substituted benzene ring from the precursor linked through the azo bond to the aromatic ring of the coupling component.
The substituents on the benzene ring—the methyl and sulphonate groups—can act as auxochromes. Auxochromes are groups that modify the light-absorbing properties of the chromophore, influencing the final color and its intensity. By altering the electronic distribution within the conjugated system, these groups can cause a shift in the wavelength of maximum absorption (λmax) to longer (bathochromic shift) or shorter (hypsochromic shift) wavelengths, thereby fine-tuning the color of the dye.
Utilization in Functional Material Development
While the primary established use of this compound is in dye synthesis, its chemical structure suggests potential applications in the development of functional materials. The presence of both an aromatic backbone and an ionic sulphonate group makes it and its derivatives candidates for incorporation into specialty polymers and organic-inorganic hybrid materials.
Potential applications could include the synthesis of:
Ion-Exchange Resins: Polymerization of derivatives of this compound could lead to materials with covalently bound sulphonate groups, suitable for use in water softening and purification.
Conducting Polymers: The aromatic nature of the molecule could allow it to be used as a monomer or a dopant in the synthesis of conducting polymers, where the sulphonate group could help modulate solubility and conductivity.
Specialty Polymer Additives: Incorporation into polymer chains could enhance thermal stability or introduce antistatic properties due to the ionic nature of the sulphonate group.
These applications are largely exploratory but represent a logical extension of the molecule's known chemical functionalities.
| Potential Material Class | Role of the Sulphonate Moiety | Potential Functionality |
| Ion-Exchange Polymers | Provides fixed anionic charge | Cation binding and exchange |
| Dopants for Conducting Polymers | Acts as a counter-ion | Enhances processability and charge transport |
| Specialty Copolymers | Confers hydrophilicity and ionic character | Antistatic properties, improved dyeability |
Applications in Surface Modification Chemistry
The modification of material surfaces is crucial for a wide range of applications, including improving biocompatibility, enhancing adhesion, and creating specialized coatings. The functional groups present in this compound suggest its potential utility in surface modification.
The sulphonate group can be used to introduce a negative charge and hydrophilicity to a surface. This is particularly relevant in applications where protein adsorption needs to be controlled or where the surface needs to be made more compatible with aqueous environments. For instance, the grafting of poly(sodium styrene (B11656) sulfonate) onto titanium surfaces has been shown to enhance fibroblast behavior. nih.gov This process often involves the creation of reactive sites on the surface that can then react with functional groups on the modifying molecule. researchgate.net
The nitroaromatic portion of the molecule also offers avenues for surface attachment. Diazonium salt chemistry is a widely used method for the functionalization of various surfaces, including carbon-based materials. mdpi.comresearchgate.net While this compound is not a diazonium salt itself, the nitro group can be chemically reduced to an amino group, which can then be converted into a diazonium salt for subsequent grafting reactions.
Furthermore, the entire molecule could potentially be attached to a surface through electrostatic interactions, particularly on positively charged surfaces. This approach is simpler than covalent grafting but may result in a less stable surface modification.
Table 2: Potential Surface Modification Approaches
| Modification Strategy | Target Surface | Key Functional Group | Potential Outcome |
| Covalent Grafting via Sulphonate | Surfaces with reactive hydroxyl or amine groups | Sulphonyl chloride (activated form) | Increased hydrophilicity and negative surface charge |
| Covalent Grafting via Diazonium Chemistry | Carbonaceous and metallic surfaces | Nitro group (reduced to amine, then diazotized) | Stable, covalently attached functional layer |
| Electrostatic Adsorption | Positively charged surfaces | Sulphonate group | Reversible surface modification |
Contributions to Pharmaceutical Intermediate Synthesis
The synthesis of active pharmaceutical ingredients (APIs) often involves the use of specialized chemical intermediates that provide the necessary molecular framework. 2-Methyl-4-nitrobenzenesulphonic acid and its derivatives have been identified as intermediates in the synthesis of certain pharmaceutical compounds. ontosight.ai
Development of Precursors for Active Pharmaceutical Ingredients
A notable application of a derivative of 2-methyl-4-nitrobenzoic acid, a closely related compound, is in the synthesis of the V2 receptor antagonist Tolvaptan. nbinno.com Tolvaptan is used to treat hyponatremia (low blood sodium levels) associated with various conditions. newdrugapprovals.orgmedkoo.com The synthesis of Tolvaptan involves a key intermediate, 7-chloro-1-(2-methyl-4-nitrobenzoyl)-5-oxo-2,3,4,5-tetrahydro-1H-1-benzazepine. google.comgoogle.com This intermediate is prepared from 2-methyl-4-nitrobenzoic acid.
While the direct use of this compound in the synthesis of Tolvaptan is not explicitly detailed in the provided search results, the structural similarity to 2-methyl-4-nitrobenzoic acid suggests its potential as a precursor or a related intermediate in pharmaceutical synthesis. The sulphonate group could be a leaving group in certain reactions or could be transformed into other functional groups as needed for the synthesis of a target API. The presence of the nitro and methyl groups in the specific ortho and para positions is a key structural feature required for the synthesis of this class of compounds.
The general synthetic utility of nitroaromatic compounds in medicinal chemistry is well-established, as the nitro group can be readily transformed into an amino group, which is a common functional group in many APIs.
Synthetic Strategies for Chiral Intermediates
The development of enantiomerically pure pharmaceuticals is a major focus in modern drug development, as different enantiomers of a drug can have vastly different pharmacological activities. The synthesis of chiral intermediates is therefore a critical step in the production of single-enantiomer drugs.
While there is no specific information in the provided search results on the use of this compound in the synthesis of chiral intermediates, the sulphonate group is a key functional group in some asymmetric synthesis strategies. For instance, chiral sulfonates can be used as starting materials for the diastereoselective Michael addition to nitroalkenes to produce enantioenriched products. researchgate.net
Furthermore, methods exist for the asymmetric synthesis of chiral sulfinate esters through the condensation of prochiral sulfinates and alcohols, which can then be converted to a variety of chiral sulfur-containing pharmacophores. nih.gov It is conceivable that this compound could be chemically modified to a prochiral sulfinate and then undergo such an asymmetric condensation.
Another approach to creating chirality involves the use of chiral catalysts to perform enantioselective reactions on a prochiral substrate. For example, asymmetric hetero-Diels-Alder reactions can be used to create chiral centers. purdue.edu The aromatic ring of this compound could potentially be a substrate for such a reaction if appropriately functionalized.
Table 3: General Strategies for Asymmetric Synthesis Relevant to Sulphonates
| Asymmetric Strategy | Key Reagent/Catalyst | Type of Chiral Product |
| Diastereoselective Michael Addition | Chiral auxiliary on the sulphonate | Enantioenriched nitro compounds |
| Asymmetric Condensation | Chiral organocatalyst | Enantioenriched sulfinate esters |
| Asymmetric Hetero-Diels-Alder | Chiral Lewis acid catalyst | Chiral heterocyclic compounds |
Environmental Chemistry and Fate of Sodium 2 Methyl 4 Nitrobenzenesulphonate
Environmental Occurrence and Distribution in Aquatic and Terrestrial Systems
There is currently a significant lack of publicly available scientific literature and data regarding the environmental occurrence and distribution of Sodium 2-methyl-4-nitrobenzenesulphonate in aquatic and terrestrial systems. Extensive searches of environmental databases and scientific journals did not yield specific information on measured concentrations of this compound in environmental compartments such as soil, sediment, surface water, or groundwater. Its production and use in industrial processes may lead to its release into the environment; however, without dedicated monitoring studies, its distribution remains uncharacterized.
Abiotic Degradation Pathways in the Environment
Photolysis and Photoreduction Mechanisms
Specific research on the photolytic and photoreductive degradation of this compound is not available. For nitroaromatic compounds in general, photolysis can be a significant degradation pathway in sunlit surface waters. This process can involve direct photolysis, where the molecule absorbs light and undergoes transformation, or indirect photolysis, mediated by photochemically produced reactive species such as hydroxyl radicals. However, the specific rates and mechanisms for this compound have not been documented.
Hydrolytic Stability and Transformation
There is no specific information available concerning the hydrolytic stability of this compound. The sulphonate group is generally resistant to hydrolysis. The stability of the aromatic nitro group to hydrolysis under typical environmental pH conditions is also expected to be high. However, without experimental data, the hydrolytic half-life of this specific compound cannot be determined.
Chemical Oxidation and Reduction Processes in Natural Waters
Information on the chemical oxidation and reduction of this compound in natural waters is not documented in scientific literature. Potential oxidants in natural waters include hydroxyl radicals and ozone, while reduction could occur in anoxic environments. The kinetics and products of these potential reactions for this specific compound remain unstudied. For instance, studies on other nitroaromatic compounds have shown that they can be susceptible to degradation by advanced oxidation processes, but this has not been specifically demonstrated for this compound. nih.gov
Biotic Degradation Mechanisms and Microbial Metabolism
The biodegradation of this compound has not been a subject of detailed scientific investigation. While the biodegradation of related compounds like nitrotoluenes and benzenesulphonates has been studied, this information cannot be directly extrapolated to the target compound.
Identification of Microbial Degradation Products
The microbial degradation of this compound is expected to proceed through pathways established for nitrotoluene compounds. The initial steps likely involve either the reduction of the nitro group or the oxidation of the aromatic ring or methyl group. Based on analogous compounds, several potential degradation products can be identified.
Under anaerobic conditions, the nitro group is typically reduced, leading to intermediates such as nitroso and hydroxylamino compounds, ultimately forming amines. Aerobic degradation, however, can follow several different routes. One common pathway involves the oxidative removal of the nitro group as nitrite (B80452), catalyzed by dioxygenase enzymes, which would lead to the formation of sulphonated catechols. Another possibility is the reduction of the nitro group to a hydroxylamino intermediate, which can then be enzymatically rearranged. For example, the degradation of 4-nitrotoluene (B166481) by certain bacteria yields 4-hydroxylaminotoluene, which is then converted to 6-amino-m-cresol. nih.gov Oxidation of the methyl group is another potential initial step, which would form sodium 4-nitro-2-sulphobenzoate.
A table of potential microbial degradation products, based on known pathways for nitrotoluenes, is provided below.
Table 1: Potential Microbial Degradation Products of this compound
| Precursor Compound | Potential Degradation Product | Degradation Pathway |
|---|---|---|
| This compound | Sodium 2-methyl-4-aminobenzenesulphonate | Reductive pathway (reduction of nitro group) |
| This compound | 3-methyl-6-sulphonate-catechol | Oxidative pathway (elimination of nitro group) |
| This compound | Sodium 4-nitro-2-sulphobenzoate | Oxidative pathway (oxidation of methyl group) |
Role of Specific Microbial Communities and Enzymes in Degradation
The biodegradation of nitroaromatic compounds is carried out by a diverse range of microorganisms, including both bacteria and fungi. kirj.ee Specific bacterial genera known to degrade nitrotoluenes and other related compounds include Pseudomonas, Mycobacterium, Acidovorax, Burkholderia, and Rhodococcus. nih.govudel.edujocpr.comnih.gov Fungi, such as Phanerochaete chrysosporium, are also capable of mineralizing nitroaromatic compounds like dinitrotoluene. kirj.ee
The degradation is facilitated by specific enzymes that catalyze key transformation steps. These enzymes are often inducible, meaning they are produced by the microorganism in response to the presence of the contaminant.
Key enzyme classes involved in the degradation of the nitrotoluene moiety include:
Nitroreductases: These enzymes catalyze the reduction of the nitro group (-NO2) to a hydroxylamino (-NHOH) or an amino (-NH2) group, a crucial step in both aerobic and anaerobic pathways. udel.edu
Dioxygenases: These enzymes incorporate both atoms of an oxygen molecule into the aromatic ring, which can lead to the elimination of the nitro group as nitrite and the formation of a catechol. nih.govjocpr.com
Monooxygenases: These enzymes can also initiate the degradation process by adding a single oxygen atom, leading to the removal of the nitro group. kirj.ee
Catechol Dioxygenases: Following the formation of catechol intermediates, these enzymes (e.g., catechol 1,2-dioxygenase and catechol 2,3-dioxygenase) are responsible for cleaving the aromatic ring, which is a critical step toward complete mineralization. udel.edunih.gov
Table 2: Key Enzymes in the Degradation of Related Nitroaromatic Compounds
| Enzyme Class | Function | Relevance to Degradation |
|---|---|---|
| Nitroreductase | Reduction of the nitro group | Initial step in many reductive and some aerobic pathways |
| Dioxygenase | Incorporation of O2 into the aromatic ring | Oxidative removal of the nitro group, formation of catechols |
| Monooxygenase | Incorporation of a single oxygen atom | Alternative pathway for oxidative removal of the nitro group |
Mobility and Transport in Environmental Compartments
The mobility of this compound in the environment is governed by its chemical properties, particularly the interplay between the nitroaromatic ring and the highly polar sulphonate group.
Adsorption and Desorption Behavior in Soil and Sediment
The adsorption and desorption of this compound are influenced by two opposing structural features. The nitrotoluene portion of the molecule can interact with soil components. For nitroaromatics like dinitrotoluene and nitrobenzene (B124822), soil organic matter (SOM) has been shown to be the primary sorbent, more so than clay minerals. nih.gov This interaction is thought to be a nonhydrophobic affinity, potentially involving π-π electron donor-acceptor interactions between the electron-deficient nitroaromatic ring and aromatic structures within the SOM. nih.gov
However, the presence of the sodium sulphonate group (-SO3-Na+) significantly increases the compound's polarity and water solubility. Benzenesulfonic acids are known to be soluble in water. wikipedia.org This high water solubility generally leads to weaker adsorption to soil and sediment particles, as the compound will preferentially remain in the aqueous phase. Therefore, it is expected that this compound will exhibit limited adsorption to soil and sediment, with the solubilizing effect of the sulphonate group likely overriding the adsorptive interactions of the nitroaromatic ring. epa.gov Desorption would likely be rapid for any material that is weakly adsorbed.
Remediation Strategies for Nitroaromatic Sulphonate Contaminants
Remediation of water and soil contaminated with refractory organic compounds like nitroaromatic sulphonates often requires robust chemical treatment methods. Advanced Oxidation Processes (AOPs) are a prominent class of such technologies.
Advanced Oxidation Processes for Removal
Advanced Oxidation Processes (AOPs) are designed to generate highly reactive radical species, most commonly the hydroxyl radical (•OH), which can non-selectively degrade a wide range of organic pollutants. nih.govmdpi.com Several AOPs have proven effective for the degradation of nitroaromatic compounds and are applicable to this compound.
Fenton and Electro-Fenton Oxidation: The Fenton process involves the reaction of ferrous iron (Fe²⁺) with hydrogen peroxide (H₂O₂) to produce hydroxyl radicals. kirj.ee This method has been shown to be effective for degrading nitrotoluenes. kirj.eeresearchgate.net The process is typically most effective at an acidic pH of around 3.0. mdpi.com Variations like the Electro-Fenton process, where H₂O₂ is generated in-situ via the reduction of oxygen, can completely decompose dinitrotoluenes and trinitrotoluene (TNT). nih.gov The degradation pathway for nitrotoluenes in these systems can involve initial denitration, followed by oxidation of the methyl group to form benzoic acid, and subsequent decarboxylation. nih.gov
Ozonation: Ozone (O₃) is a powerful oxidant that can degrade organic contaminants directly or through the formation of hydroxyl radicals. Ozonation has been successfully applied to remove naphthalene (B1677914) sulfonic acids from aqueous solutions, achieving significant reductions in Chemical Oxygen Demand (COD) and Total Organic Carbon (TOC). nih.gov The process also increases the biodegradability of the resulting byproducts. nih.gov Ozonation would likely attack the aromatic ring of this compound, leading to ring cleavage and the formation of smaller, more easily biodegradable organic acids like oxalic and acetic acid. mdpi.com
Other AOPs: Other promising AOPs include UV-based processes like UV/H₂O₂ and UV/O₃, which use ultraviolet light to generate hydroxyl radicals. kirj.ee Coupling reduction and oxidation processes, for instance using zero-valent iron (ZVI) followed by a ZVI-based Fenton reaction, can also be an effective strategy for treating wastewaters containing nitroaromatics. nih.govresearchgate.net
Bioremediation and Phytoremediation Approaches for this compound
The environmental fate of this compound is significantly influenced by microbial degradation, which offers a potential avenue for bioremediation. While specific studies on this exact compound are limited, research on structurally similar molecules, such as nitrotoluenes and sulfonated aromatic compounds, provides a strong basis for understanding its biological breakdown. Bioremediation strategies leverage the metabolic capabilities of microorganisms, including bacteria and fungi, to transform or mineralize this xenobiotic compound. Similarly, phytoremediation, the use of plants to clean up contaminated environments, presents a promising, albeit less studied, approach.
Bioremediation of Aromatic Sulfonates and Nitroaromatics
Microorganisms have evolved diverse enzymatic pathways to utilize a wide range of organic compounds as sources of carbon, nitrogen, and sulfur. The biodegradation of this compound likely involves two key processes: the removal of the sulfonate group (desulfonation) and the degradation of the nitroaromatic ring.
Bacterial Desulfonation:
Several aerobic bacterial strains have been identified that can cleave the carbon-sulfur bond in aromatic sulfonates, releasing the sulfur as sulfite, which can then be utilized by the organism. This process is often initiated by oxygenases. For instance, Pseudomonas putida has been shown to degrade p-toluenesulfonate. The initial step in this degradation is the conversion to catechol, which is then subject to ring cleavage.
Degradation of Nitroaromatics:
The microbial degradation of nitrotoluenes can proceed through several pathways. One common route for 4-nitrotoluene involves the oxidation of the methyl group to form 4-nitrobenzyl alcohol, which is subsequently converted to 4-nitrobenzoate. researchgate.net The nitro group can then be reductively removed. Alternatively, dioxygenase enzymes can hydroxylate the aromatic ring, leading to the removal of the nitro group as nitrite. nih.gov For example, Pseudomonas sp. strain 4NT has been isolated for its ability to utilize 4-nitrotoluene as its sole source of carbon, nitrogen, and energy. researchgate.net
The following table summarizes key bacterial strains and their roles in the degradation of related compounds.
| Bacterial Strain | Compound Degraded | Key Metabolic Process | Reference |
| Pseudomonas putida | p-Toluenesulfonic acid | Desulfonation and ring cleavage | researchgate.net |
| Alcaligenes sp. strain O-1 | Benzenesulfonic acids | Mineralization | researchgate.net |
| Arthrobacter sp. | Naphthalenesulfonates | Desulfonation | nih.gov |
| Pseudomonas sp. strain 4NT | 4-Nitrotoluene | Oxidation of methyl group | researchgate.net |
| Acidovorax sp. strain JS42 | 2-Nitrotoluene (B74249) | Dioxygenase attack | nih.gov |
| Micrococcus sp. strain SMN-1 | 2-Nitrotoluene | meta-cleavage pathway | nih.gov |
Hypothetical Bioremediation Pathway:
Based on the available research, a hypothetical pathway for the bioremediation of this compound can be proposed. The degradation could be initiated by either desulfonation or an attack on the nitroaromatic ring.
Scenario 1: Initial Desulfonation: A bacterium could first remove the sulfonate group, yielding 2-methyl-4-nitrophenol. This intermediate could then be degraded by microorganisms capable of breaking down nitrophenols.
Scenario 2: Initial Ring Attack: Alternatively, a dioxygenase could attack the aromatic ring, leading to the formation of a dihydroxy intermediate and the subsequent removal of both the nitro and sulfonate groups.
The complete mineralization of the compound would result in the formation of carbon dioxide, water, sodium sulfate (B86663), and ammonium (B1175870).
Phytoremediation Potential
Phytoremediation is a cost-effective and environmentally friendly technology that uses plants to remove, degrade, or stabilize contaminants in soil and water. nih.gov While direct research on the phytoremediation of this compound is not available, studies on the uptake and metabolism of other nitroaromatic compounds, such as 2,4,6-trinitrotoluene (B92697) (TNT), suggest that plants may have the potential to remediate sites contaminated with this compound. researchgate.net
Plants can take up organic contaminants through their root systems and subsequently metabolize them through various enzymatic pathways. The key processes in phytoremediation include:
Phytoextraction: The uptake and accumulation of contaminants in the plant tissues.
Phytodegradation: The breakdown of contaminants within the plant by metabolic processes.
Rhizodegradation: The breakdown of contaminants in the soil by microorganisms in the root zone (rhizosphere).
The following table outlines plants that have shown potential in the phytoremediation of related nitroaromatic compounds.
| Plant Species | Compound Remediated | Mechanism | Reference |
| Glandularia pulchella (Moss Verbena) | Sulphonated azo dye Green HE4B | Decolorization and degradation | cswab.org |
| Various plant species | Explosives (e.g., RDX, HMX) | Reduction of explosive wastes in soil | researchgate.net |
| Various plant species | 2,4,6-trinitrotoluene (TNT) | Uptake and metabolism | researchgate.net |
For this compound, it is plausible that certain plant species could absorb the compound and, through their enzymatic machinery, contribute to its degradation. The presence of the sulfonate group may affect its uptake and translocation within the plant. Further research is needed to identify suitable plant species and to understand the metabolic pathways involved in the phytoremediation of this specific compound.
Advanced Spectroscopic and Computational Analysis of Sodium 2 Methyl 4 Nitrobenzenesulphonate
Vibrational Spectroscopy for Structural Elucidation
Vibrational spectroscopy provides a powerful, non-destructive method for probing the molecular structure of Sodium 2-methyl-4-nitrobenzenesulphonate by examining the vibrations of its constituent atoms. Both Infrared (IR) and Raman spectroscopy offer complementary information, yielding a comprehensive vibrational profile of the molecule.
Infrared (IR) Spectroscopic Characterization of Functional Groups
Infrared spectroscopy is particularly adept at identifying the various functional groups present in this compound. The absorption of infrared radiation excites molecular vibrations such as stretching and bending, and the frequencies of these absorptions are characteristic of specific bonds.
The key functional groups in this compound that can be characterized by IR spectroscopy include the sulfonate group (-SO₃⁻), the nitro group (-NO₂), the aromatic ring (C₆H₃), and the methyl group (-CH₃). The sulfonate group is expected to exhibit strong, characteristic absorption bands corresponding to the symmetric and asymmetric stretching vibrations of the S=O bonds. For similar sulfonate-containing compounds, these peaks are typically observed around 1043 cm⁻¹ and 1173 cm⁻¹. researchgate.net The presence of the sodium salt will also influence the hydrophilic nature of the molecule, which may be observed as a broad absorption band in the higher frequency region (around 3455 cm⁻¹) if moisture is present. researchgate.net
The nitro group will display two distinct, strong stretching vibrations: an asymmetric stretch typically in the range of 1500-1600 cm⁻¹ and a symmetric stretch between 1300-1390 cm⁻¹. The aromatic ring will show characteristic C-H stretching vibrations above 3000 cm⁻¹, and C=C stretching vibrations within the 1400-1600 cm⁻¹ region. The methyl group will be identified by its C-H stretching vibrations around 2850-2960 cm⁻¹ and bending vibrations near 1375 and 1450 cm⁻¹.
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |
| Sulfonate (-SO₃⁻) | S=O Asymmetric Stretch | ~1173 |
| Sulfonate (-SO₃⁻) | S=O Symmetric Stretch | ~1043 |
| Nitro (-NO₂) | Asymmetric Stretch | 1500-1600 |
| Nitro (-NO₂) | Symmetric Stretch | 1300-1390 |
| Aromatic Ring | C-H Stretch | >3000 |
| Aromatic Ring | C=C Stretch | 1400-1600 |
| Methyl (-CH₃) | C-H Stretch | 2850-2960 |
Raman Spectroscopy for Molecular Fingerprinting
Raman spectroscopy, which measures the inelastic scattering of monochromatic light, provides complementary information to IR spectroscopy. While IR is sensitive to changes in the dipole moment, Raman is sensitive to changes in the polarizability of a molecule. This makes Raman spectroscopy particularly useful for identifying vibrations of non-polar bonds and symmetric vibrations.
For this compound, Raman spectroscopy can provide a distinct "molecular fingerprint." The symmetric vibrations of the sulfonate group and the aromatic ring are expected to be strong in the Raman spectrum. For instance, in sodium sulfate (B86663), the symmetric stretch (ν₁) of the sulfate anion gives a very prominent peak around 992 cm⁻¹. researchgate.net A similar strong, sharp peak would be expected for the symmetric SO₃⁻ stretch in the target molecule. The breathing mode of the aromatic ring, a symmetric vibration, also typically gives a strong Raman signal. The vibrations of the nitro group and the methyl group will also be observable, providing further structural confirmation.
| Functional Group | Vibrational Mode | Expected Raman Shift (cm⁻¹) |
| Sulfonate (-SO₃⁻) | Symmetric Stretch | ~1000 |
| Aromatic Ring | Ring Breathing | Strong, sharp peak |
| Nitro (-NO₂) | Symmetric Stretch | Observable |
| Methyl (-CH₃) | C-H Stretch | Observable |
Nuclear Magnetic Resonance (NMR) Spectroscopy for Molecular Structure and Dynamics
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the detailed structural elucidation of organic molecules, providing information on the connectivity and chemical environment of atoms.
Proton and Carbon NMR Assignments
Proton (¹H) and Carbon-13 (¹³C) NMR spectroscopy are fundamental techniques for determining the structure of this compound. The chemical shifts (δ) of the nuclei are highly sensitive to their local electronic environment.
¹H NMR: The ¹H NMR spectrum of this compound is expected to show distinct signals for the aromatic protons and the methyl protons. Due to the substitution pattern on the benzene (B151609) ring, the three aromatic protons will be in different chemical environments and are expected to appear as a complex multiplet or as distinct doublets and a singlet. The electron-withdrawing nature of the nitro and sulfonate groups will cause the aromatic protons to be deshielded, shifting their signals downfield. Based on data for a similar compound, methyl 4-nitrobenzenesulfonate, the aromatic protons are expected in the δ 8.0-8.5 ppm region. chemicalbook.com The methyl group protons, being attached to the aromatic ring, will appear as a singlet, likely in the δ 2.5-3.0 ppm range.
¹³C NMR: The ¹³C NMR spectrum will show signals for each unique carbon atom in the molecule. The carbon atoms of the aromatic ring will have chemical shifts in the typical aromatic region (δ 110-160 ppm). The carbons directly attached to the electron-withdrawing nitro and sulfonate groups will be significantly deshielded and appear at the lower end of this range. The carbon of the methyl group will appear at a much higher field, typically in the δ 20-30 ppm range. libretexts.org Based on data for methyl 4-nitrobenzenesulfonate, the aromatic carbons are expected in the δ 120-150 ppm range, with the carbon attached to the sulfonate group being the most deshielded. chemicalbook.com
Predicted ¹H and ¹³C NMR Chemical Shifts
| Atom | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |
|---|---|---|
| Aromatic CH | 8.0 - 8.5 | 120 - 140 |
| Aromatic C-SO₃⁻ | - | 145 - 155 |
| Aromatic C-NO₂ | - | 140 - 150 |
| Aromatic C-CH₃ | - | 135 - 145 |
Advanced NMR Techniques for Stereochemical Analysis
While this compound itself is not chiral and does not have stereoisomers, advanced NMR techniques can be employed to unambiguously assign all proton and carbon signals and to study molecular dynamics. Techniques such as COSY (Correlation Spectroscopy) can be used to establish the connectivity between neighboring protons, confirming the substitution pattern on the aromatic ring. HSQC (Heteronuclear Single Quantum Coherence) and HMBC (Heteronuclear Multiple Bond Correlation) experiments can be used to correlate proton signals with their directly attached carbon atoms (HSQC) and with carbons that are two or three bonds away (HMBC). These techniques would provide definitive assignments for all atoms in the molecule. In related complex structures, NOE (Nuclear Overhauser Effect) experiments are crucial for determining stereochemistry by identifying protons that are close in space. ipb.pt
Mass Spectrometry Applications in Structural Characterization and Trace Analysis
Mass spectrometry (MS) is a powerful analytical technique used to measure the mass-to-charge ratio of ions. It is invaluable for determining the molecular weight of a compound and for obtaining structural information through the analysis of fragmentation patterns.
For this compound, electrospray ionization (ESI) would be a suitable ionization method, likely producing the sodiated molecule [M+Na]⁺ or the molecular anion [M-Na]⁻. High-resolution mass spectrometry would allow for the determination of the exact molecular formula.
Tandem mass spectrometry (MS/MS) can be used to induce fragmentation of the molecular ion, providing valuable structural information. The fragmentation of sulfonamides often involves the cleavage of the S-N bond. researchgate.net For this compound, fragmentation is likely to occur at the C-S and S-O bonds of the sulfonate group, and at the C-N bond of the nitro group. Common fragmentation pathways for aromatic nitro compounds involve the loss of NO and NO₂. The fragmentation of the sulfonate group could lead to the loss of SO₂ or SO₃. The analysis of these fragment ions allows for the confirmation of the presence and connectivity of the different functional groups. Desorption electrospray ionization mass spectrometry (DESI-MS) is a newer technique that allows for the direct analysis of samples in an ambient environment and could be applied for rapid screening and trace analysis of this compound. nih.gov
High-Resolution Mass Spectrometry for Molecular Formula Determination
High-Resolution Mass Spectrometry (HRMS) is a critical technique for the unambiguous determination of a compound's elemental composition. By measuring the mass-to-charge ratio (m/z) with high accuracy (typically to within 5 ppm), HRMS can distinguish between molecules with the same nominal mass but different chemical formulas.
For this compound, HRMS would be used to determine the exact mass of the 2-methyl-4-nitrobenzenesulphonate anion. The molecular formula of this anion is C₇H₆NO₅S⁻. The theoretical exact mass is calculated by summing the masses of the most abundant isotopes of each element. This high-precision measurement allows for the confident confirmation of the molecular formula, distinguishing it from other potential isobaric compounds.
Interactive Table: Theoretical Isotopic Distribution for the [C₇H₆NO₅S]⁻ Anion
| Isotope Formula | Mass (Da) | Relative Abundance (%) |
| C₇H₆NO₅S | 216.0000 | 100.00 |
| ¹³CC₆H₆NO₅S | 217.0034 | 7.63 |
| C₇H₆NO₅³⁴S | 217.9957 | 4.54 |
| C₇H₆N¹⁸OO₄S | 218.0042 | 0.20 |
Tandem Mass Spectrometry for Fragmentation Pathway Analysis
Tandem mass spectrometry (MS/MS) provides structural information by inducing the fragmentation of a selected precursor ion and analyzing the resulting product ions. For the 2-methyl-4-nitrobenzenesulphonate anion ([M-Na]⁻, m/z 216.0), collision-induced dissociation (CID) would reveal characteristic fragmentation pathways that help elucidate its structure.
The fragmentation is governed by the functional groups present: the sulphonate group, the nitro group, and the aromatic ring. Likely fragmentation pathways for the anion include:
Loss of Sulphur Dioxide (SO₂): A common fragmentation for sulphonates, leading to a phenoxide-type radical anion.
Loss of Sulphur Trioxide (SO₃): Cleavage of the C-S bond results in the loss of SO₃, a characteristic fragmentation of aromatic sulphonates.
Loss of the Nitro Group (NO₂): The nitro group can be lost as a neutral radical.
Cleavage of the Aromatic Ring: High-energy collisions can induce ring-opening or other complex rearrangements.
These fragmentation patterns are consistent with those observed for other aromatic sulphonamides and nitroaromatic compounds. researchgate.netnih.gov
Interactive Table: Predicted Fragmentation Pathways for [C₇H₆NO₅S]⁻
| Precursor Ion (m/z) | Proposed Neutral Loss | Fragment Ion (m/z) | Proposed Fragment Structure |
| 216.0 | SO₃ | 136.0 | 2-methyl-4-nitrophenide |
| 216.0 | SO₂ | 152.0 | [C₇H₆NO₃]⁻• |
| 216.0 | NO₂ | 170.0 | 2-methylbenzenesulphonate |
| 136.0 | NO | 106.0 | [C₇H₆O]⁻• |
Electronic Spectroscopy (UV-Vis) for Electronic Transitions and Interactions
Electronic or Ultraviolet-Visible (UV-Vis) spectroscopy measures the absorption of light in the UV and visible regions, which corresponds to the promotion of electrons from lower to higher energy molecular orbitals. libretexts.org The spectrum of this compound is dominated by electronic transitions within the substituted aromatic ring.
The key structural features influencing its UV-Vis spectrum are:
Chromophore: The benzene ring conjugated with the nitro group acts as the primary chromophore, responsible for strong π → π* transitions. shu.ac.uk
Auxochromes: The methyl (-CH₃) and sulphonate (-SO₃⁻) groups act as auxochromes, modifying the absorption maxima (λ_max_) and intensity (ε) of the chromophore.
The expected electronic transitions include:
π → π transitions:* These are high-intensity absorptions associated with the conjugated π-system of the nitrobenzene (B124822) moiety. uomustansiriyah.edu.iq
n → π transitions:* A lower intensity absorption may be observed due to the promotion of a non-bonding electron from an oxygen atom of the nitro or sulphonate group to an anti-bonding π* orbital. rsc.org
The polarity of the solvent can influence the position of these absorption bands. For instance, n → π* transitions typically undergo a hypsochromic (blue) shift to shorter wavelengths in polar solvents. shu.ac.uk
Interactive Table: Expected Electronic Transitions for this compound
| Transition Type | Associated Functional Groups | Expected Wavelength Region (nm) | Relative Intensity |
| π → π | Nitro-substituted benzene ring | 250 - 300 | High |
| n → π | Nitro group, Sulphonate group | 300 - 350 | Low |
Quantum Chemical Calculations and Molecular Modeling
Density Functional Theory (DFT) is a computational method used to investigate the electronic structure and properties of molecules. researchgate.net For this compound, DFT calculations, often using a basis set like 6-311++G(d,p), can provide deep insights into its molecular geometry, stability, and reactivity. researchgate.net
Key parameters derived from DFT studies include:
Optimized Molecular Geometry: Predicts bond lengths, bond angles, and dihedral angles in the ground state.
Frontier Molecular Orbitals (FMOs): The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial for understanding reactivity. The energy gap between HOMO and LUMO indicates the molecule's chemical stability and the energy required for electronic excitation.
Molecular Electrostatic Potential (MEP): An MEP map visualizes the charge distribution, identifying electrophilic (electron-poor) and nucleophilic (electron-rich) regions of the molecule. For this compound, the sulphonate and nitro groups would be identified as electron-rich regions, while the aromatic protons would be electron-poor.
Computational methods can predict spectroscopic properties, providing a valuable complement to experimental data. Time-Dependent Density Functional Theory (TD-DFT) is a powerful tool for simulating electronic spectra. researchgate.net
By applying TD-DFT, one can calculate the vertical excitation energies and oscillator strengths, which correspond to the λ_max_ and intensity of absorption bands in the UV-Vis spectrum. researchgate.net This allows for the theoretical assignment of observed experimental peaks to specific electronic transitions (e.g., HOMO → LUMO). The accuracy of these predictions is dependent on the choice of the functional and the inclusion of solvent effects, often modeled using the Polarizable Continuum Model (PCM).
Molecular Dynamics (MD) simulations are used to study the time-dependent behavior of molecular systems, providing detailed information about intermolecular interactions and solvation dynamics. nih.gov An MD simulation of this compound in an aqueous solution would involve placing the ion pair in a box of water molecules and calculating the trajectories of all atoms over time.
Analysis of these simulations can reveal:
Solvation Shell Structure: The arrangement of water molecules around the different parts of the 2-methyl-4-nitrobenzenesulphonate anion and the sodium cation can be characterized. The highly polar sulphonate and nitro groups are expected to form strong hydrogen bonds with water.
Radial Distribution Functions (RDFs): RDFs provide a quantitative measure of the probability of finding a water molecule at a certain distance from a specific atom or functional group on the solute, defining the structure of the hydration shells. bibliotekanauki.pl
Ion Pairing Dynamics: MD simulations can explore the nature of the interaction between the sodium cation and the sulphonate anion, determining whether they exist as a tight ion pair, a solvent-separated ion pair, or as fully dissociated ions in solution. arxiv.org
Analytical Methodologies for Detection and Quantification of Sodium 2 Methyl 4 Nitrobenzenesulphonate
Chromatographic Techniques for Separation and Analysis
Chromatography is a cornerstone for the separation and analysis of complex mixtures. For a compound like Sodium 2-methyl-4-nitrobenzenesulphonate, which is ionic and non-volatile, liquid chromatography techniques are generally preferred. However, gas chromatography can also be utilized after appropriate derivatization.
High-Performance Liquid Chromatography (HPLC) Method Development.scielo.brresearchgate.net
High-Performance Liquid Chromatography (HPLC) is a highly suitable technique for the analysis of this compound due to its ability to separate non-volatile and polar compounds. scielo.br The development of a robust HPLC method involves the careful selection of a stationary phase, mobile phase, and detector to achieve optimal separation and sensitivity.
For the separation of aromatic sulfonates, reversed-phase HPLC is commonly employed. The choice of the stationary phase is critical; C8 or C18 columns are often used, but other stationary phases like cyano (CN) columns can also be considered to optimize selectivity. scielo.brnih.gov The mobile phase typically consists of a mixture of an organic solvent, such as acetonitrile (B52724) or methanol, and an aqueous buffer. To improve the retention and peak shape of the anionic sulfonate, an ion-pairing agent or a salt like sodium perchlorate (B79767) can be added to the mobile phase. scielo.brresearchgate.net A gradient elution, where the composition of the mobile phase is changed over time, is often necessary to achieve good resolution of the target analyte from other components in a complex sample. nih.gov
Detection is commonly performed using a UV-Vis detector, as the nitroaromatic structure of this compound imparts strong UV absorbance. nih.gov A fluorescence detector can also be utilized, potentially offering higher sensitivity and selectivity, with excitation and emission wavelengths chosen to maximize the response for the analyte. scielo.brresearchgate.net
| Parameter | Typical Conditions for Aromatic Sulfonate Analysis |
| Stationary Phase | C8, C18, or Cyano (CN) column scielo.brnih.gov |
| Mobile Phase | Acetonitrile/Methanol and buffered aqueous solution scielo.br |
| Additives | Ion-pairing agent or salt (e.g., sodium perchlorate) scielo.brresearchgate.net |
| Elution Mode | Gradient elution nih.gov |
| Detector | UV-Vis or Fluorescence scielo.brnih.gov |
Ion Chromatography for Sulphonate Detection
Ion chromatography (IC) is a powerful technique specifically designed for the separation and quantification of ionic species. metrohm.com It is particularly well-suited for the direct analysis of sulfonates like this compound in aqueous samples. The separation in IC is based on the ion-exchange interactions between the analyte, the stationary phase (an ion-exchange resin), and the mobile phase (an eluent).
For the analysis of anions, an anion-exchange column is used. The choice of column length and diameter can be optimized based on the complexity of the sample matrix and the required sensitivity. metrohm.com The eluent is an aqueous solution containing a competing anion, such as carbonate or hydroxide, which displaces the analyte from the ion-exchange sites. A suppressor is often used after the analytical column to reduce the background conductivity of the eluent and enhance the sensitivity of the conductivity detector, which is the most common detector in IC.
| Component | Description |
| Stationary Phase | Anion-exchange resin |
| Mobile Phase (Eluent) | Aqueous solution of a competing anion (e.g., carbonate, hydroxide) |
| Detector | Conductivity detector (often with a suppressor) |
| Key Advantage | Direct analysis of ionic species in aqueous samples |
Gas Chromatography (GC) for Volatile Derivatives
Gas chromatography (GC) is a high-resolution separation technique, but it is primarily suitable for volatile and thermally stable compounds. This compound, being a salt, is non-volatile and cannot be directly analyzed by GC. researchgate.net Therefore, a derivatization step is necessary to convert the analyte into a volatile derivative. researchgate.netlibretexts.org
Common derivatization strategies for sulfonates include alkylation, which can be achieved through esterification. researchgate.netgcms.cz For instance, the sulfonate can be converted to its corresponding methyl ester, which is more volatile and amenable to GC analysis. unlv.edu This can be accomplished using various derivatization reagents. researchgate.net Once derivatized, the sample can be injected into the GC system, where it is vaporized and separated on a capillary column. A mass spectrometer (MS) is often used as the detector (GC-MS), providing both quantification and structural information for confident identification of the analyte. unlv.edu
| Step | Description |
| Derivatization | Conversion of the non-volatile sulfonate into a volatile derivative (e.g., methyl ester) through alkylation. researchgate.netgcms.cz |
| Separation | Gas chromatography on a capillary column. |
| Detection | Mass spectrometry (MS) for sensitive and selective detection. unlv.edu |
Spectrophotometric and Fluorometric Assays for Quantification.scirp.org
Spectrophotometric and fluorometric methods offer simpler and often faster alternatives to chromatographic techniques for the quantification of this compound, although they may be less selective.
UV-Visible spectrophotometry can be used for the direct quantification of this compound in simple matrices. scirp.org The nitroaromatic ring in the molecule exhibits strong absorbance in the UV region of the electromagnetic spectrum. By measuring the absorbance at the wavelength of maximum absorption (λmax), the concentration of the compound can be determined using a calibration curve based on Beer-Lambert law. scirp.org
Fluorometric assays can provide higher sensitivity and selectivity for the detection of nitroaromatic compounds. researchgate.netmdpi.com These methods are often based on the principle of fluorescence quenching. westmont.edu A fluorescent probe (fluorophore) is used, and in the presence of a nitroaromatic compound like this compound, the fluorescence intensity of the probe is quenched. researchgate.netmdpi.comwestmont.edu The extent of quenching is proportional to the concentration of the analyte. The development of such an assay involves selecting a suitable fluorophore whose fluorescence is efficiently quenched by the nitroaromatic compound. nih.gov
Electrochemical Methods for Detection
Electrochemical methods offer a sensitive and often portable approach for the detection of electroactive compounds like this compound. The nitro group in the molecule is electrochemically active and can be reduced at an electrode surface. nih.govresearchgate.net
Various electrochemical techniques, such as cyclic voltammetry, differential pulse voltammetry, and amperometry, can be employed. researchgate.net The detection is based on measuring the current response resulting from the reduction of the nitro group at a specific potential. To enhance the sensitivity and selectivity of the detection, the working electrode is often modified with nanomaterials or polymers that can preconcentrate the analyte at the electrode surface or catalyze its electrochemical reaction. nih.govrsc.org These modified electrodes can lead to lower detection limits and improved performance in complex samples. nih.gov
Sample Preparation and Enrichment Strategies for Complex Matrices
When analyzing this compound in complex matrices such as wastewater or environmental samples, a sample preparation step is crucial to remove interfering substances and enrich the analyte to a detectable concentration. nih.gov Solid-phase extraction (SPE) is a widely used technique for this purpose. nih.govresearchgate.netlibretexts.org
In SPE, the sample is passed through a cartridge containing a solid sorbent. For aromatic sulfonates, sorbents based on styrene-divinylbenzene are effective. nih.gov The analyte is retained on the sorbent while the matrix components are washed away. Subsequently, the analyte is eluted from the cartridge with a small volume of a suitable solvent. This process not only cleans up the sample but also concentrates the analyte, thereby increasing the sensitivity of the subsequent analysis. libretexts.org The choice of the sorbent and the elution solvent is critical for achieving high recovery of the analyte. researchgate.net
| Technique | Principle | Application |
| Solid-Phase Extraction (SPE) | Partitioning of the analyte between a solid sorbent and the liquid sample. libretexts.org | Cleanup and concentration of the analyte from complex matrices like water. nih.gov |
| Sorbent Material | Styrene-divinylbenzene polymers are commonly used for aromatic sulfonates. nih.gov | Retention of the analyte. |
| Elution | Use of a small volume of a strong solvent to recover the analyte. | Concentration of the analyte. |
Method Validation and Performance Characteristics in Research Applications
The validation of analytical methods is a critical process in chemical research and quality control, ensuring that a chosen methodology is reliable, reproducible, and fit for its intended purpose. For this compound, a compound used in various industrial applications, the validation of its analytical detection and quantification methods is paramount for monitoring its presence in different matrices, ensuring product quality, and understanding its environmental fate. This section delves into the key performance characteristics of analytical methods applicable to this compound, namely the limits of detection and quantification, and the assessment of accuracy, precision, and robustness.
While specific validated analytical methods for this compound are not extensively detailed in publicly available research literature, the principles of method validation are universal. The data and methodologies presented herein are based on established practices for analogous aromatic sulfonated compounds, primarily utilizing techniques such as High-Performance Liquid Chromatography (HPLC) with UV detection.
Determination of Limits of Detection and Quantification
The limit of detection (LOD) and limit of quantification (LOQ) are fundamental parameters in method validation, defining the sensitivity of an analytical method. The LOD is the lowest concentration of an analyte that can be reliably distinguished from background noise, though not necessarily quantified with acceptable precision. The LOQ is the lowest concentration that can be measured with an acceptable level of precision and accuracy.
For aromatic sulfonates, these values are typically determined through the analysis of a series of dilute solutions of the analyte. Common approaches to estimate the LOD and LOQ include the signal-to-noise ratio method and the calibration curve method. In the signal-to-noise ratio approach, the LOD is often defined as the concentration that produces a signal three times the baseline noise, while the LOQ corresponds to a signal-to-noise ratio of ten.
The calibration curve method relies on the standard deviation of the response and the slope of the calibration curve. The LOD is calculated as (3.3 * σ) / S, and the LOQ as (10 * σ) / S, where σ is the standard deviation of the y-intercepts of regression lines and S is the mean slope of the calibration curve.
Below is a hypothetical data table illustrating typical LOD and LOQ values for the analysis of this compound using HPLC-UV, based on findings for structurally related compounds.
| Parameter | Value | Method of Determination |
| Limit of Detection (LOD) | 0.05 µg/mL | Signal-to-Noise Ratio (S/N = 3) |
| Limit of Quantification (LOQ) | 0.15 µg/mL | Signal-to-Noise Ratio (S/N = 10) |
This interactive table provides hypothetical performance data for an HPLC-UV method tailored for the analysis of this compound.
Assessment of Accuracy, Precision, and Robustness
Accuracy of an analytical method refers to the closeness of the measured value to the true or accepted value. It is typically assessed by analyzing a sample with a known concentration of the analyte (a certified reference material, if available) or through recovery studies. In recovery studies, a known amount of the analyte is added to a blank matrix, and the percentage of the analyte recovered by the analytical method is calculated.
Precision is a measure of the repeatability of the analytical method. It is usually expressed as the relative standard deviation (RSD) of a series of measurements. Precision is evaluated at three levels: repeatability (precision over a short interval with the same analyst and instrument), intermediate precision (precision within the same laboratory but on different days, with different analysts, or on different equipment), and reproducibility (precision between different laboratories).
Robustness is the ability of an analytical method to remain unaffected by small, deliberate variations in method parameters. This provides an indication of its reliability during normal usage. For an HPLC method, these variations might include changes in the mobile phase composition, pH, column temperature, and flow rate.
The following tables present hypothetical data from validation studies of an HPLC method for this compound, illustrating how accuracy, precision, and robustness are reported.
Table 1: Accuracy Assessment via Recovery Studies
| Spiked Concentration (µg/mL) | Measured Concentration (µg/mL) | Recovery (%) |
| 1.0 | 0.98 | 98.0 |
| 5.0 | 5.05 | 101.0 |
| 10.0 | 9.92 | 99.2 |
This interactive table showcases hypothetical recovery data, a key indicator of method accuracy.
Table 2: Precision Assessment (Repeatability)
| Concentration (µg/mL) | Replicate 1 | Replicate 2 | Replicate 3 | Replicate 4 | Replicate 5 | Mean | RSD (%) |
| 5.0 | 5.02 | 4.98 | 5.05 | 4.95 | 5.01 | 5.00 | 0.82 |
This interactive table demonstrates the repeatability of the method through multiple measurements of a sample at a single concentration.
Table 3: Robustness Assessment
| Parameter Varied | Modification | % Change in Analyte Concentration |
| Mobile Phase Composition | ± 2% Organic Phase | 1.5 |
| Column Temperature | ± 2 °C | 0.8 |
| Flow Rate | ± 0.1 mL/min | 2.1 |
| pH of Mobile Phase | ± 0.1 | 1.2 |
This interactive table illustrates the method's robustness by showing the impact of small, deliberate changes in analytical parameters on the results.
Thermodynamic and Phase Equilibria Studies of Sodium 2 Methyl 4 Nitrobenzenesulphonate
Solubility in Various Solvent Systems and Mixtures
The solubility of Sodium 2-methyl-4-nitrobenzenesulphonate, also referred to as sodium 4-nitrotoluene-2-sulfonate, has been investigated in several solvent systems to provide fundamental data for process development.
Experimental studies have determined the solubility of this compound in a range of binary solvent mixtures at various temperatures. A dynamic method has been commonly employed to measure the solubility in systems such as (methanol + water), (ethanol + water), and (2-methoxyethanol + water) over a temperature range of 288 K to 344 K. researchgate.net The mole fraction of water in these mixtures typically ranges from 0 to 0.8. researchgate.net
Furthermore, the solubility has been measured in aqueous solutions of sulfuric acid at temperatures ranging from 285 K to 340 K. researchgate.net In these studies, the solute-free mass fraction of sulfuric acid in the solvent mixture was varied from 0 to 0.70. researchgate.net Research has indicated that the compound exhibits its lowest solubility at a sulfuric acid mass fraction of 0.60, a crucial finding for optimizing precipitation processes after sulfonation reactions. researchgate.net
The collected solubility data in various solvent systems are presented in the interactive table below.
To mathematically represent the experimental solubility data, various thermodynamic models have been employed. The electrolyte non-random two-liquid (E-NRTL) model has been successfully used to describe the solubility behavior of this compound in binary solvent mixtures like (methanol + water), (ethanol + water), and (2-methoxyethanol + water). researchgate.net In these models, the binary interaction parameters are expressed as a function of temperature and are derived from the experimental data. researchgate.net The root-mean-square deviations of the solubility temperature have been reported to be in the range of 0.20 K to 1.35 K, indicating a good fit of the model to the experimental data. researchgate.net
For the solubility in the (sulfuric acid + water) system, the modified Apelblat model has been utilized to correlate the experimental results. researchgate.net The calculated solid-liquid equilibrium curves from this model have shown good agreement with the measured solubility data. researchgate.net
Crystallization and Polymorphism Studies
Crystallization is a key unit operation for the purification and isolation of this compound. Understanding its crystallization behavior and potential polymorphism is essential for controlling the final product's physical properties and purity.
While specific studies on the polymorphism of this compound are not extensively available in the public domain, the study of crystal forms and their stability is a critical aspect of material science for related compounds. Polymorphism refers to the ability of a solid material to exist in more than one form or crystal structure. Different polymorphs of a compound can exhibit different physical properties, such as solubility, melting point, and stability.
The investigation of polymorphism typically involves techniques such as X-ray powder diffraction (XRPD), differential scanning calorimetry (DSC), and thermogravimetric analysis (TGA). These methods can identify different crystal forms and determine their thermal stability and the conditions under which they might transform from one form to another. For instance, in the study of a related compound, 2,4-dinitrophenyl 4-methylbenzenesulfonate, a new polymorph was identified and characterized using X-ray crystallography, highlighting the importance of such investigations.
Crystallization is a primary method for the purification of this compound. The process generally involves dissolving the crude product in a suitable solvent at an elevated temperature to form a saturated or near-saturated solution, followed by cooling to induce crystallization. The choice of solvent is critical and is informed by the solubility data.
Patents related to the production of this compound describe purification processes involving crystallization. For example, one method involves adjusting the concentration of sulfuric acid in the reaction mixture to induce the precipitation of the product. researchgate.net This leverages the fact that the solubility of the sodium salt is low under certain acidic conditions. The process often involves cooling the solution to a specific temperature range (e.g., 5-25 °C) to maximize the yield of the crystallized product, which is then separated by filtration. Another described method involves creating a concentrated slurry of the product, which is then dried to obtain a solid powder.
Thermodynamics of Dissolution and Solvation
The thermodynamic parameters of dissolution, such as enthalpy (ΔH), entropy (ΔS), and Gibbs free energy (ΔG), provide valuable insights into the dissolution process and the interactions between the solute and the solvent.
While specific experimental values for the enthalpy, entropy, and Gibbs free energy of dissolution for this compound have not been explicitly reported in the reviewed literature, these parameters can be calculated from the temperature-dependent solubility data using fundamental thermodynamic equations, such as the van't Hoff equation.
The van't Hoff equation relates the change in the natural logarithm of the solubility (ln x) to the change in the reciprocal of the absolute temperature (1/T):
d(ln x) / d(1/T) = - ΔH_sol / R
where ΔH_sol is the standard enthalpy of dissolution and R is the ideal gas constant. By plotting ln x versus 1/T, the enthalpy of dissolution can be determined from the slope of the line.
The Gibbs free energy of dissolution (ΔG_sol) can then be calculated using the following equation:
ΔG_sol = -RT ln x
And the entropy of dissolution (ΔS_sol) can be determined from the Gibbs-Helmholtz equation:
ΔG_sol = ΔH_sol - TΔS_sol
A positive enthalpy of dissolution indicates that the dissolution process is endothermic, meaning it requires an input of energy, and the solubility will increase with increasing temperature. A positive entropy of dissolution suggests that the system becomes more disordered upon dissolution. The sign of the Gibbs free energy of dissolution indicates the spontaneity of the process at a given temperature. The availability of temperature-dependent solubility data for this compound in various solvents provides the necessary foundation for such thermodynamic analysis. researchgate.net
Enthalpy, Entropy, and Gibbs Free Energy of Dissolution
The spontaneity of the dissolution process is determined by the change in Gibbs free energy, which is a function of both enthalpy and entropy changes (ΔG°sol = ΔH°sol - TΔS°sol). A negative ΔG°sol indicates a spontaneous dissolution. The entropy change upon dissolution is typically positive, as the ions in the solution have a more disordered arrangement than in the rigid crystal lattice.
While specific values for this compound are not found, a general understanding of these thermodynamic quantities is crucial for predicting its solubility behavior at different temperatures. For instance, if the dissolution process is endothermic (positive ΔH°sol), an increase in temperature will generally lead to a higher solubility, as predicted by the van 't Hoff equation. Conversely, if the dissolution is exothermic (negative ΔH°sol), the solubility may decrease with increasing temperature.
Interactive Data Table (Hypothetical Data for Illustrative Purposes)
Since experimental data is unavailable, the following table presents hypothetical values to illustrate how such data would be represented. These values are not based on experimental measurements for this compound and should be treated as purely illustrative.
| Temperature (K) | ΔH°sol (kJ/mol) | ΔS°sol (J/mol·K) | ΔG°sol (kJ/mol) |
| 288.15 | 15.0 | 50.0 | 0.6 |
| 298.15 | 15.0 | 50.0 | 0.1 |
| 308.15 | 15.0 | 50.0 | -0.4 |
| 318.15 | 15.0 | 50.0 | -0.9 |
Intermolecular Interactions in Solution
Upon dissolution of this compound in a polar solvent such as water, the ionic compound dissociates into a sodium cation (Na⁺) and a 2-methyl-4-nitrobenzenesulphonate anion. The primary intermolecular interactions governing the behavior of these ions in solution are ion-dipole interactions.
The polar water molecules orient themselves around the ions. The negatively charged oxygen atoms of the water molecules are attracted to the positive sodium cation, forming a hydration shell. Similarly, the positively charged hydrogen atoms of the water molecules are attracted to the negatively charged sulphonate group (-SO₃⁻) of the anion.
The 2-methyl-4-nitrobenzenesulphonate anion also possesses a nonpolar aromatic ring and a methyl group, which can participate in hydrophobic interactions with other nonpolar molecules or parts of molecules in the solution. The nitro group (-NO₂) is a polar group that can engage in dipole-dipole interactions with the solvent molecules.
Future Research Directions and Emerging Opportunities for Sodium 2 Methyl 4 Nitrobenzenesulphonate
Development of Sustainable and Circular Economy Approaches for Synthesis and Use
No specific research articles, patents, or reviews were identified that focus on the development of sustainable synthesis methods or circular economy approaches for Sodium 2-methyl-4-nitrobenzenesulphonate. The literature does not provide information on green chemistry routes, the use of renewable feedstocks, or catalyst systems designed to improve the environmental footprint of its production. Similarly, there is no available information on recycling, degradation, or reuse strategies that would place this compound within a circular economy framework.
Exploration of Novel Reactivity and Uncharted Chemical Transformations
There is a lack of published research exploring novel reactivity or uncharted chemical transformations of this compound. Its role appears to be confined to that of a traditional chemical intermediate, and there are no studies available that investigate its potential in new catalytic processes, as a novel building block for complex molecules, or in unconventional reaction pathways.
Integration into Advanced Functional Materials and Nanotechnology
No literature was found that describes the integration of this compound into advanced functional materials or its application in nanotechnology. There are no reports on its use in the development of polymers, electronic materials, functional coatings, or as a component in the synthesis of nanoparticles or other nanostructures.
Enhanced Strategies for Environmental Monitoring and Remediation
Specific methods for the environmental monitoring of this compound have not been detailed in the available literature. Consequently, there is also no information on enhanced remediation strategies, such as bioremediation or advanced oxidation processes, tailored to this compound. Its environmental fate, persistence, and potential impact are not documented in the reviewed sources.
Synergistic Research Combining Experimental and Computational Methodologies
No research was identified that combines experimental and computational methodologies to investigate this compound. There are no studies using computational chemistry to predict its properties, reaction mechanisms, or potential for new applications, nor are there reports that synergistically couple such theoretical work with experimental validation.
Q & A
Q. What are the recommended synthetic methodologies for preparing Sodium 2-methyl-4-nitrobenzenesulphonate, and how can purity be optimized?
Answer: The synthesis typically involves sulfonation and nitration steps. For example:
Sulfonation : React 2-methylbenzenesulfonic acid with chlorosulfonic acid under controlled temperature (40–60°C) to introduce the sulfonate group.
Nitration : Introduce a nitro group at the 4-position using a nitrating mixture (HNO₃/H₂SO₄) at 0–5°C to minimize side reactions.
Neutralization : Treat the product with sodium hydroxide to form the sodium salt.
Q. Purity Optimization :
Q. Which spectroscopic techniques are most effective for characterizing this compound?
Answer:
Q. How does this compound behave under varying pH and temperature conditions?
Answer:
- pH Stability : Stable in neutral to slightly alkaline conditions (pH 7–10). Hydrolysis occurs in strong acids (pH < 2) or bases (pH > 12), releasing nitrobenzene derivatives .
- Thermal Stability : Decomposes above 200°C, with exothermic peaks observed via DSC. Store below 25°C to prevent degradation .
Advanced Research Questions
Q. What mechanistic insights exist for the sulfonation and nitration steps in synthesizing this compound?
Answer:
- Sulfonation : Proceeds via electrophilic substitution, where SO₃ acts as the electrophile. The methyl group directs sulfonation to the ortho/para positions, but steric hindrance favors para substitution .
- Nitration : The nitro group is introduced meta to the sulfonate due to the electron-withdrawing effect of SO₃⁻. Kinetic studies show a second-order dependence on HNO₃ concentration .
Contradiction Note : Some studies report para nitration as dominant, while others observe minor ortho products under high acidity. Use ¹H NMR to resolve positional isomerism .
Q. How can computational modeling predict the reactivity of this compound in nucleophilic substitution reactions?
Answer:
- DFT Calculations : Optimize geometry at the B3LYP/6-31G* level to identify electron-deficient sites (e.g., C1 adjacent to NO₂).
- Fukui Indices : Predict susceptibility to nucleophilic attack at C1 (highest f⁻ value) .
- Docking Studies : Simulate interactions with biological targets (e.g., enzymes) using AutoDock Vina to guide functionalization .
Q. What experimental design strategies resolve contradictions in reported solubility data?
Answer:
-
Factorial Design : Vary solvent polarity (water, DMSO, ethanol), temperature (20–60°C), and pH (3–10).
-
Contradiction Example :
Source Solubility in Water (g/L) Conditions Study A 120 25°C, pH 7 Study B 85 30°C, pH 5 -
Resolution : Conduct controlled replicates using standardized buffers and Karl Fischer titration for water content .
Q. How can the sulfonate group be functionalized for advanced applications (e.g., coordination chemistry or drug conjugates)?
Answer:
Q. What strategies address discrepancies in reported melting points and spectral data?
Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
